molecular formula C18H21N3O B14512135 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol CAS No. 63406-52-0

2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol

Cat. No.: B14512135
CAS No.: 63406-52-0
M. Wt: 295.4 g/mol
InChI Key: PQAXMOHFEINLHP-UHFFFAOYSA-N
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Description

2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be carried out using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another approach involves the use of Grignard reagents for the synthesis of tertiary phosphines, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the reduction of nitrile groups and the use of Grignard reagents, which are scalable and can be performed at gram scale .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic HBr and DMSO.

    Reduction: RANEY® Nickel catalyst with molecular hydrogen or transfer hydrogenation conditions.

    Substitution: Grignard reagents and aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Properties

CAS No.

63406-52-0

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-[2-(benzhydrylamino)-4,5-dihydroimidazol-1-yl]ethanol

InChI

InChI=1S/C18H21N3O/c22-14-13-21-12-11-19-18(21)20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H,19,20)

InChI Key

PQAXMOHFEINLHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3)CCO

Origin of Product

United States

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